![molecular formula C15H19N3O3 B2820593 Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate CAS No. 2058529-61-4](/img/structure/B2820593.png)
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a benzyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate nitrile under acidic conditions, such as using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts.
Attachment of the benzyl group: The oxadiazole derivative is then coupled with a benzyl halide in the presence of a base, such as potassium carbonate (K2CO3), to form the benzyl-substituted oxadiazole.
Introduction of the carbamate group: Finally, the benzyl-substituted oxadiazole is reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine (TEA), to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under reductive conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological pathways involving carbamates or oxadiazoles.
Mechanism of Action
The mechanism of action of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate without the oxadiazole and benzyl groups.
Benzyl carbamate: Lacks the tert-butyl and oxadiazole groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but lacking the carbamate and benzyl groups.
Uniqueness
Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, while the carbamate group provides potential for biological activity .
Properties
IUPAC Name |
tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLMKVAJXQCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
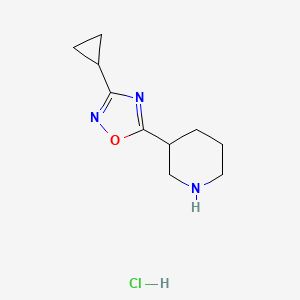
![2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2820513.png)
![2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE](/img/structure/B2820514.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)
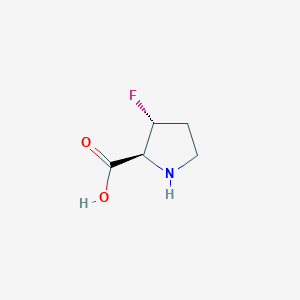

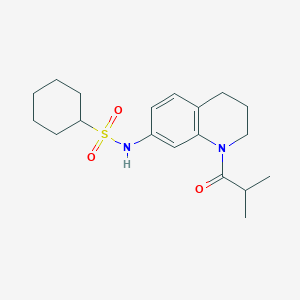
![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)
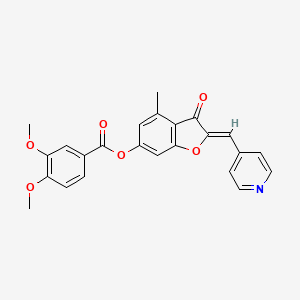
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2820528.png)
![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)

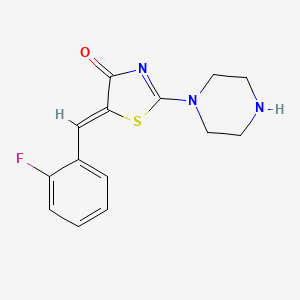
![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)
